molecular formula C10H8BrNO B598272 3-Bromo-8-methylquinolin-4(1H)-one CAS No. 1204810-27-4

3-Bromo-8-methylquinolin-4(1H)-one

Cat. No.: B598272
CAS No.: 1204810-27-4
M. Wt: 238.084
InChI Key: KKSIZYOUCAWUJL-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinolin-4(1H)-one is a brominated quinoline derivative characterized by a bicyclic aromatic system with a ketone group at position 4, a bromine substituent at position 3, and a methyl group at position 6.

Properties

CAS No.

1204810-27-4

Molecular Formula

C10H8BrNO

Molecular Weight

238.084

IUPAC Name

3-bromo-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13)

InChI Key

KKSIZYOUCAWUJL-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1NC=C(C2=O)Br

Synonyms

3-Bromo-4-hydroxy-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural Features of 3-Bromo-8-methylquinolin-4(1H)-one and Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₀H₈BrNO Br (C3), CH₃ (C8), =O (C4) 238.09 Bicyclic quinoline core; potential for hydrogen bonding via ketone
8-Bromo-3,6-dimethylquinolin-4(3H)-one C₁₁H₁₀BrNO Br (C8), CH₃ (C3, C6), =O (C4) 252.11 Additional methyl group at C6; steric hindrance may affect reactivity
6-Bromo-2,3-dihydroquinolin-4(1H)-one C₉H₈BrNO Br (C6), =O (C4), saturated C2-C3 226.07 Partially saturated ring; altered electronic properties
8-Bromo-6-methylquinazolin-4(3H)-one C₉H₇BrN₂O Br (C8), CH₃ (C6), =O (C4) 255.07 Quinazoline core (N at C1 and C3); distinct pharmacophore

Key Observations :

  • Ring Saturation: Compounds like 6-Bromo-2,3-dihydroquinolin-4(1H)-one () feature a partially saturated quinoline ring, which reduces aromaticity and may enhance solubility compared to fully aromatic analogs .
  • Substituent Positioning: The placement of bromine and methyl groups significantly influences reactivity.
  • Core Heterocycle: Quinazolinones (e.g., 8-Bromo-6-methylquinazolin-4(3H)-one, ) differ in having two nitrogen atoms in the bicyclic system, altering electronic distribution and binding affinity in biological targets .

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